

interpreting off-target effects of JNJ-38877605 in experiments

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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B612286

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Technical Support Center: JNJ-38877605

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the on- and off-target effects of **JNJ-38877605** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of **JNJ-38877605**?

JNJ-38877605 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.^{[1][2][3][4]} It binds to the ATP binding site of c-Met, thereby inhibiting its catalytic activity.^{[2][3]}

Q2: How potent and selective is **JNJ-38877605** for c-Met?

JNJ-38877605 is a highly potent inhibitor of c-Met with an IC₅₀ value of approximately 4 nM.^{[1][2][5][6]} It has demonstrated high selectivity, being over 600-fold more selective for c-Met than for a panel of more than 200 other tyrosine and serine-threonine kinases.^{[1][2][5][6]}

Q3: What are the known off-target effects of **JNJ-38877605**?

While highly selective, **JNJ-38877605** has been shown to inhibit the phosphorylation of RON (Recepteur d'Origine Nantaise), another receptor tyrosine kinase involved in invasive growth, at a concentration of 500 nM.^[1] One study identified Fms kinase as the next most potently inhibited kinase, with an 833-fold lower potency compared to c-Met.^[7]

Q4: What is the cause of the renal toxicity observed with **JNJ-38877605** in clinical trials?

The renal toxicity observed in humans and rabbits is not a direct on-target or off-target kinase inhibition effect.^{[7][8][9]} It is caused by the formation of species-specific insoluble metabolites (M1/3 and M5/6) generated by the enzyme aldehyde oxidase.^{[7][8]} These metabolites precipitate in the renal tubules, leading to crystal formation, degenerative and inflammatory changes, and subsequent kidney damage.^{[7][8]} This toxicity led to the termination of the clinical development of **JNJ-38877605**.^{[7][8]}

Q5: At what concentrations are off-target effects typically observed?

Inhibition of RON phosphorylation has been observed at 500 nM of **JNJ-38877605**.^[1] It is crucial to perform dose-response experiments to distinguish between on-target and potential off-target effects in your specific experimental system.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed at concentrations close to the c-Met IC50.

- Question: Is the observed phenotype consistent with c-Met inhibition? Answer: The c-Met pathway is involved in cell proliferation, survival, migration, and invasion.^{[4][6]} Inhibition by **JNJ-38877605** has been shown to decrease phosphorylation of Akt and ERK, reduce survivin expression, and increase cleaved Caspase-3, leading to reduced proliferation and enhanced apoptosis.^[5] If your observed phenotype deviates from these known effects, it may be due to off-target activity or context-specific signaling.
- Question: Have you confirmed target engagement in your cellular model? Answer: It is essential to verify that **JNJ-38877605** is inhibiting c-Met phosphorylation in your specific cell line at the concentrations used. A western blot for phospho-Met (p-Met) is a standard method to confirm on-target activity.
- Question: Could the phenotype be related to RON inhibition? Answer: As **JNJ-38877605** can inhibit RON phosphorylation at higher concentrations, consider if the observed phenotype aligns with the known functions of RON signaling, which can overlap with c-Met in promoting invasive growth.^[1]

Issue 2: Observed toxicity or cell death in vitro or in vivo.

- Question: Are you working with human or rabbit-derived cells or animal models? Answer: Be aware of the species-specific metabolic toxicity.^{[7][8]} The formation of insoluble metabolites causing renal toxicity is specific to humans and rabbits.^{[7][8]} This toxicity is not expected in rat or dog models.^[7]
- Question: Have you performed a dose-response curve for the toxic effect? Answer: Determine if the toxicity occurs at concentrations significantly different from the IC50 for c-Met inhibition. Toxicity at much higher concentrations may suggest off-target effects or general compound cytotoxicity.
- Question: Can the toxicity be rescued by modulating the c-Met pathway? Answer: If the toxicity is an on-target effect, it might be possible to rescue the phenotype by activating downstream effectors of c-Met. However, if the toxicity is due to the insoluble metabolites, this approach will not be effective.

Data Presentation

Table 1: In Vitro Potency and Selectivity of **JNJ-38877605**

Target	IC50 (nM)	Selectivity (fold) vs. c-Met	Reference
c-Met	4	-	^{[1][2][5]}
Fms	>3332	>833	^[7]
Panel of >200 kinases	-	>600	^{[1][2]}

Table 2: Troubleshooting Unexpected Experimental Outcomes

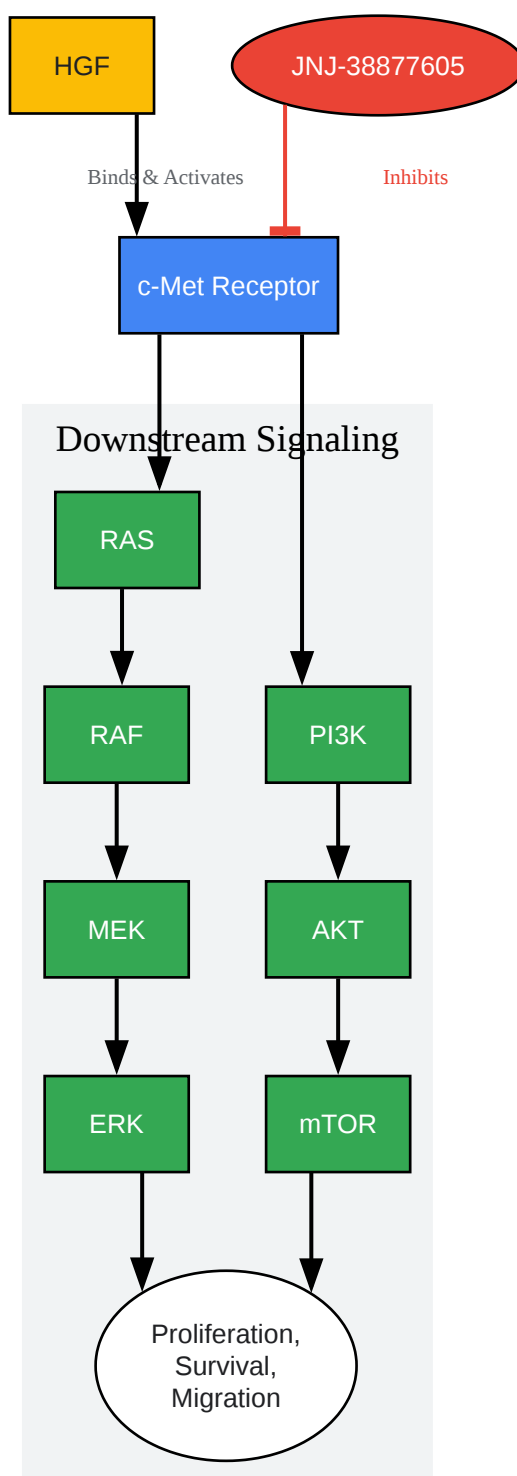
Observation	Potential Cause	Recommended Action
Phenotype inconsistent with known c-Met signaling	Off-target effect or pathway crosstalk	- Perform dose-response analysis for the phenotype vs. p-Met inhibition.- Use a structurally different c-Met inhibitor to see if the phenotype is reproduced.- Investigate potential off-targets like RON.
In vitro cytotoxicity	On-target toxicity, off-target toxicity, or general compound toxicity	- Determine the cytotoxic concentration range.- Compare with the on-target inhibition concentration.- If using human or rabbit cells, consider the possibility of intracellular metabolite precipitation.
In vivo toxicity (especially renal)	Species-specific metabolic toxicity	- Confirm the species being used. Renal toxicity is expected in rabbits and was observed in humans. ^{[7][8]} - Monitor renal function parameters (e.g., BUN, creatinine).
Lack of efficacy in a c-Met amplified/overexpressing model	Intrinsic resistance mechanisms	- Confirm target engagement (p-Met inhibition) in the tumor tissue.- Investigate downstream pathway activation (e.g., KRAS mutations) that could bypass c-Met dependency. ^{[10][11]}

Experimental Protocols

Protocol 1: Western Blot for Assessing c-Met Phosphorylation

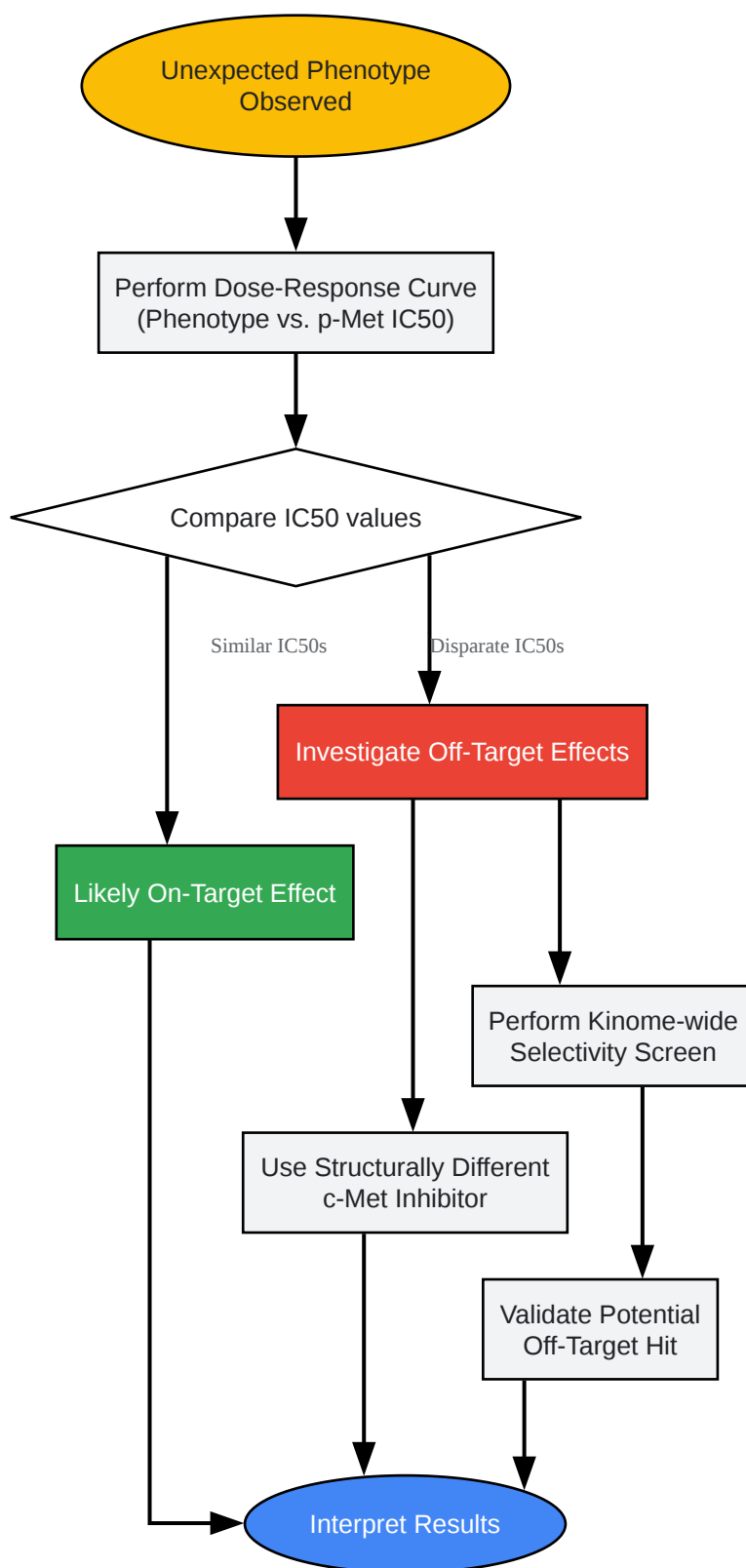
- **Cell Treatment:** Plate cells and allow them to adhere overnight. Serum starve cells for 4-6 hours, then treat with desired concentrations of **JNJ-38877605** for 1-2 hours. Stimulate with HGF (Hepatocyte Growth Factor) for 15-30 minutes where appropriate.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using a BCA assay.
- **SDS-PAGE and Transfer:** Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
- **Antibody Incubation:** Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-Met (Tyr1234/1235), total Met, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
- **Detection:** Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations



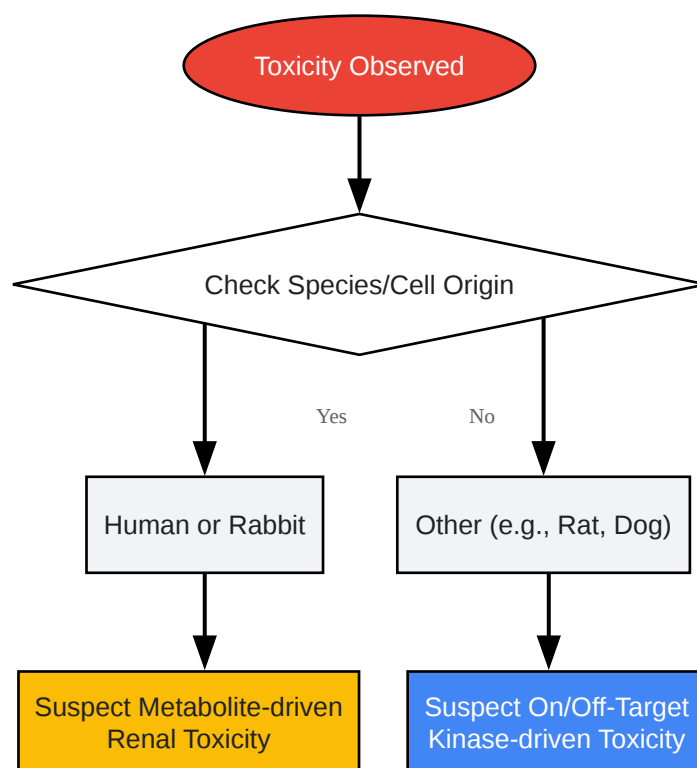
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Caption: c-Met signaling pathway and the inhibitory action of **JNJ-38877605**.



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Caption: Workflow for investigating potential off-target effects.



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Caption: Logic diagram for troubleshooting the root cause of toxicity.

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